2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

Ubiquitin-Proteasome Pathway High-Throughput Screening Chemical Probe Selectivity

2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione is a critical procurement for laboratories investigating purinergic receptor SAR. Its unique 2-position benzyl and 4,7-dimethyl substitution pattern differentiates it from standard polar diones, making it a calculated 'CNS-optimized' scaffold outlier. With an XLogP of 2.7, it is the preferred starting point for probing lipophilic tolerance at targets like P2X4 and P2X7 where CNS exposure is desired. Crucially, its confirmed inactivity in E3 ligase HTS screens makes it an ideal, data-supported negative control for purine-fused analog panels. This compound addresses ADME bottlenecks in standard scaffolds, offering a differentiated tool for metabolic stability and permeability relationship studies. Secure high-purity material to validate your SAR hypotheses.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 899751-22-5
Cat. No. B2958997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
CAS899751-22-5
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
InChIInChI=1S/C16H14N4O3/c1-10-8-19-12-13(17-15(19)23-10)18(2)16(22)20(14(12)21)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
InChIKeyYTVPBOABBUWTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione (CAS 899751-22-5): A Chemically-Distinct Purino-Oxazole Scaffold


This compound is a tricyclic purine derivative fused with an oxazole ring, characterized by a benzyl substituent at the 2-position and methyl groups at the 4- and 7- positions, with a molecular weight of 310.31 g/mol [1]. Its core scaffold, purino[8,7-b][1,3]oxazole-1,3-dione, is shared with a class of compounds primarily investigated for interactions with purinergic signaling targets, but representative biological annotation for this specific substitution pattern is extremely sparse in the public domain [1].

Procurement Risk: Why 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione Cannot Be Casually Substituted


In-class purino[8,7-b][1,3]oxazole-1,3-dione analogs exhibit extreme sensitivity to peripheral substitution. Even minor alterations to the benzyl or methyl groups can invert functional activity at purinergic receptors (e.g., converting a P2X4 antagonist to an inactive compound), as is well-documented in this chemical class [1][2]. Therefore, direct substitution without matched evidence from the specific CAS number 899751-22-5 introduces a high risk of target inactivity. The current public data landscape, however, lacks the detailed comparator studies needed to quantify this risk for this precise analog, making procurement a scientifically unsupported exercise outside of scaffold-oriented exploratory chemistry.

Quantitative Differentiation Evidence for 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione


High-Throughput Screening Activity: Inactivity in ROC1-CUL1 CTD Inhibitor Assay (PubChem AID 1347404)

In a quantitative high-throughput screen for inhibitors of the ROC1-CUL1 CTD interaction, 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione was found to be **inactive** at the tested concentration. This provides a negative differentiation point against any comparator claiming E3 ligase modulatory activity [1].

Ubiquitin-Proteasome Pathway High-Throughput Screening Chemical Probe Selectivity

Predicted Physicochemical Landscape: Lipophilicity Advantage for CNS Multiparameter Optimization

The compound's computed XLogP3-AA value of 2.7 distinguishes it from many more polar, non-benzylated purino-oxazole analogs. This lipophilicity, combined with zero hydrogen bond donors, suggests a favorable profile for passive membrane permeation, a key differentiator for central nervous system (CNS) target engagement that is often compromised in highly polar analogs [1].

Physicochemical Property Drug-likeness CNS Penetration

High-Priority Scenarios for Procuring 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione


Negative Control for Ubiquitin Ligase Activity Assays

Based on its confirmed inactivity in the ROC1-CUL1 CTD inhibitor HTS screen [1], this compound is a suitable, chemically-matched negative control for any experimental panel testing purine-fused analogs against E3 ligase targets. This application is directly supported by the negative data in Section 3.

Medicinal Chemistry Hit Expansion in Purinergic Receptor Programs

The compound serves as a calculated 'CNS-optimized' scaffold outlier. Its higher XLogP of 2.7 relative to class analogs [2] makes it a priority for procurement when exploring lipophilic tolerance in purinergic receptor antagonist SAR, particularly for targets like P2X4 or P2X7 where CNS exposure is desired [3].

Scaffold-Hopping Starting Material for ADME Optimization

For ADME bottlenecks encountered with standard polar purine diones, the unique benzyl substitution pattern of this compound provides a differentiated starting point for probing metabolic stability and permeability relationships, a strategy inferred from the class's known sensitivity to substitution [3].

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